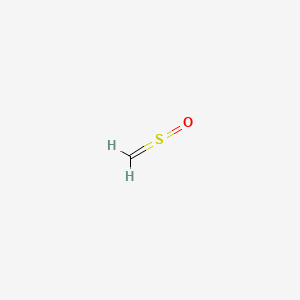
Sulfine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfine, also known as sulfinylmethane or thiocarbonyl S-oxide, is an organic compound with the molecular formula H₂CSO. It is the simplest member of the this compound family, which are characterized by the general structure XY=SO. Despite the International Union of Pure and Applied Chemistry considering the term “this compound” obsolete, it remains widely used in chemical literature .
Vorbereitungsmethoden
Sulfines can be synthesized through various methods. One common route involves the reaction of sulfinyl halides with hindered bases, similar to ketene synthesis. For instance, syn-propanethial-S-oxide, responsible for the lachrymatory effect of onions, is produced from allicin using this method . Another method involves the oxidation of thiobenzophenone to diphenylsulfine
Analyse Chemischer Reaktionen
Sulfines undergo a variety of chemical reactions, including:
Oxidation: Sulfines can be oxidized to form sulfoxides.
Nucleophilic Attack: Sulfines can be attacked by nucleophiles at either the sulfur or carbon atom, leading to the formation of sulfoxides or new sulfine compounds.
Substitution: Sulfines can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like hindered amines. The major products formed from these reactions are typically sulfoxides and substituted sulfines.
Wissenschaftliche Forschungsanwendungen
Sulfines have several applications in scientific research:
Chemistry: Sulfines are used as intermediates in the synthesis of various organosulfur compounds.
Biology: Sulfines play a role in the study of biological processes involving sulfur compounds.
Medicine: While direct applications in medicine are limited, sulfines are used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: Sulfines are used in the production of sulfoxides and other sulfur-containing compounds, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of sulfines involves their reactivity towards nucleophiles and oxidizing agents. Sulfines can act as electrophiles, with the sulfur atom being the primary site of nucleophilic attack. This leads to the formation of sulfoxides or other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and oxidizing agents used.
Vergleich Mit ähnlichen Verbindungen
Sulfines are similar to other sulfur-containing compounds such as sulfides, sulfoxides, and sulfones. they are unique in their structure, having a double bond between sulfur and oxygen (S=O) and a carbon-sulfur double bond (C=S). This makes them more reactive than sulfides and sulfoxides, but less stable than sulfones. Similar compounds include:
Sulfides (R-S-R’): Compounds with a single sulfur atom bonded to two carbon atoms.
Sulfoxides (R-S(=O)-R’): Compounds with a sulfur atom bonded to two carbon atoms and an oxygen atom.
Sulfones (R-S(=O)₂-R’): Compounds with a sulfur atom bonded to two carbon atoms and two oxygen atoms.
Sulfines’ unique reactivity and structure make them valuable intermediates in organic synthesis and other chemical processes .
Eigenschaften
CAS-Nummer |
40100-16-1 |
|---|---|
Molekularformel |
CH2OS |
Molekulargewicht |
62.09 g/mol |
IUPAC-Name |
sulfinylmethane |
InChI |
InChI=1S/CH2OS/c1-3-2/h1H2 |
InChI-Schlüssel |
IWOKCMBOJXYDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


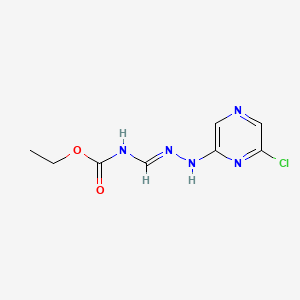
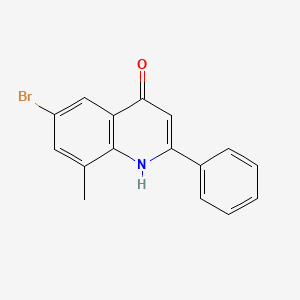
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
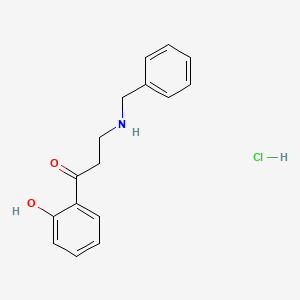
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
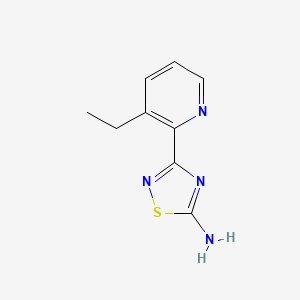
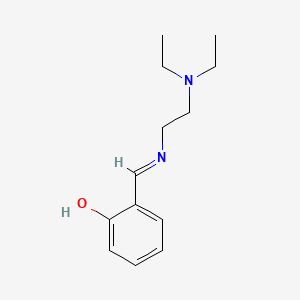
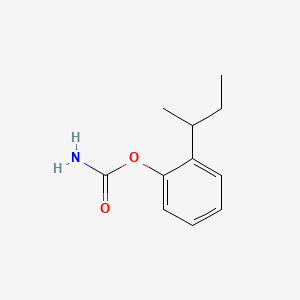
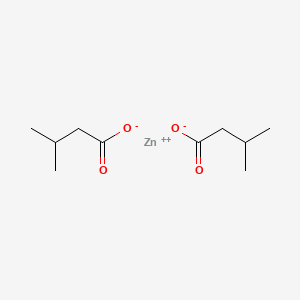



![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
